5-Fluoro-2-(pyrrolidin-1-yl)aniline
Description
BenchChem offers high-quality 5-Fluoro-2-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNXVUFYDGSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-(pyrrolidin-1-yl)aniline chemical properties and structure
CAS No: 1185302-56-0 (HCl salt) / 1823348-56-0 (Free base generic) Formula: C₁₀H₁₃FN₂ Molecular Weight: 180.22 g/mol (Free Base)
Executive Summary
5-Fluoro-2-(pyrrolidin-1-yl)aniline is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR antagonists. Characterized by an electron-rich pyrrolidine ring ortho to a primary amine, and a metabolic blocking fluorine atom at the para position relative to the pyrrolidine, this molecule serves as a critical "left-hand" pharmacophore.
Its structural uniqueness lies in the steric constraint imposed by the pyrrolidine ring, which forces the aniline nitrogen out of planarity, influencing the binding kinetics of downstream drug candidates. It is a key precursor for benzimidazoles , quinoxalines , and ureas in medicinal chemistry campaigns targeting TRK, histamine H3, and various tyrosine kinases.
Physicochemical Profile
The molecule exhibits a "push-pull" electronic system. The pyrrolidine acts as a strong electron donor (+M effect) into the benzene ring, while the fluorine atom exerts an inductive electron-withdrawing effect (-I) at the C5 position, modulating the pKa of the primary aniline.
| Property | Value | Context |
| Molecular Weight | 180.22 Da | Fragment-like, ideal for FBDD (Fragment-Based Drug Design). |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline due to F-inductive effect. |
| H-Bond Donors | 2 (NH₂) | Primary handle for derivatization. |
| H-Bond Acceptors | 2 (N, F) | Interaction points for kinase hinge regions.[1] |
| Physical State | Solid (HCl salt) | Free base is often a viscous oil/low-melting solid; HCl salt is stable. |
Synthetic Architecture & Protocols
The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a classic demonstration of Nucleophilic Aromatic Substitution (SₙAr) regioselectivity, followed by Chemoselective Nitro Reduction .
Reaction Logic
The starting material, 2,5-difluoronitrobenzene , possesses two electrophilic sites. The fluorine at C2 is ortho to the nitro group, while the fluorine at C5 is meta.
-
Regioselectivity: The nitro group activates the ortho and para positions for nucleophilic attack via Meisenheimer complex stabilization. Since C2 is ortho and C5 is meta, pyrrolidine attacks exclusively at C2.
-
Chemoselectivity: The subsequent reduction must convert the nitro group to an amine without defluorinating the C5 position (hydrodefluorination is a risk with Pd/C).
Automated Synthesis Workflow (DOT Diagram)
Figure 1: Regioselective synthesis pathway from 2,5-difluoronitrobenzene.
Detailed Experimental Protocol
Step 1: SₙAr Displacement
-
Charge: To a reaction vessel, add 2,5-difluoronitrobenzene (1.0 equiv) and anhydrous acetonitrile or DMF (5 mL/mmol).
-
Base: Add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Nucleophile: Dropwise add pyrrolidine (1.1 equiv) at 0°C to control exotherm.
-
Reaction: Heat to 60-80°C for 4 hours. Monitor by TLC/LCMS (Disappearance of SM).
-
Workup: Dilute with water, extract with EtOAc. The intermediate, 5-fluoro-2-(pyrrolidin-1-yl)nitrobenzene , is usually an orange solid/oil.
Step 2: Chemoselective Reduction (Fe/NH₄Cl Method)
Why not Pd/C? Palladium on carbon under H₂ atmosphere can cause C-F bond cleavage (defluorination) at elevated temperatures or prolonged times. Iron/Ammonium Chloride is milder and preserves the aryl-fluoride.
-
Solvent: Dissolve the nitro intermediate in EtOH:H₂O (4:1 ratio).
-
Reagent: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reflux: Heat to vigorous reflux (80°C) for 2-4 hours. The color will shift from bright orange to dark brown/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.
-
Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Purify via flash chromatography (Hexane/EtOAc) or crystallize as the HCl salt using 4M HCl in dioxane.
Medicinal Chemistry Applications
This aniline is a "privileged structure" for building fused heterocycles. The ortho-diamine motif (where the pyrrolidine nitrogen acts as a tertiary amine and the aniline as a primary amine) allows for rapid cyclization.
Benzimidazole Formation
Reaction with aldehydes or carboxylic acids yields 1-substituted benzimidazoles. The pyrrolidine ring, however, is fully saturated and does not participate in the aromatization, meaning this aniline is typically used to form N-aryl ureas or is used in Buchwald-Hartwig couplings where the NH2 is the nucleophile.
Correction: If the pyrrolidine is merely a substituent, the primary application is reacting the NH2 group to link to a kinase hinge binder (e.g., a pyrimidine or pyridine).
Kinase Inhibition Logic[1]
-
Metabolic Stability: The Fluorine at C5 blocks metabolic oxidation (hydroxylation) at the position para to the pyrrolidine, extending half-life (
). -
Solubility: The basic nitrogen in the pyrrolidine ring (pKa ~9 of conjugate acid) provides a solubilizing handle, crucial for oral bioavailability.
Figure 2: Divergent synthesis applications in drug discovery.
Safety & Handling (MSDS Summary)
-
Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Hygroscopic (especially as HCl salt). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration with scrubber for Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485402, 5-Fluoro-2-(pyrrolidin-1-yl)aniline. Retrieved from [Link]
-
European Patent Office. Patent EP3150595: Preparation of TRK Kinase Inhibitors. (Demonstrates the utility of fluoro-pyrrolidino-aniline scaffolds). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a key intermediate in the development of various biologically active compounds. The document details two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-tested protocols. The guide further outlines a rigorous characterization workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and actionable experimental procedures.
Introduction: The Significance of Fluorinated Anilines and the Pyrrolidine Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, including its high bond strength and the electronegativity of the fluorine atom, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a compound of particular interest, combining a fluorinated aniline core with a pyrrolidine substituent. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its ability to introduce stereochemical complexity and improve pharmacokinetic profiles.[3][4] This guide will explore the synthesis and detailed characterization of this important building block.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline can be efficiently achieved through two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6][7] In the case of 5-Fluoro-2-(pyrrolidin-1-yl)aniline synthesis, a suitable starting material is a di-halogenated benzene derivative, such as 2,4-difluoroaniline or a related compound where one halogen is more susceptible to displacement. The presence of the fluorine atom and the amino group (or a precursor) activates the ring towards nucleophilic attack by pyrrolidine.[8]
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]
-
Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is employed to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.
Experimental Protocol: SNAr Synthesis
-
To a solution of 2,4-difluoroaniline (1.0 eq) in DMSO (5 mL/mmol), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
Pathway B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.[11] For the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, this pathway typically involves the coupling of an aryl halide (e.g., 5-bromo-2-fluoroaniline) with pyrrolidine.
Causality of Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) is used in combination with a phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle.[9] Sterically hindered and electron-rich ligands, such as Xantphos or BINAP, are often effective.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[10]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 5-bromo-2-fluoroaniline (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene (5 mL/mmol) followed by pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Diagram of Synthetic Pathways
Caption: Synthetic routes to 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
Rigorous Characterization: A Multi-technique Approach
Confirming the structure and purity of the synthesized 5-Fluoro-2-(pyrrolidin-1-yl)aniline is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 1H | Ar-H |
| ~6.5-6.7 | m | 2H | Ar-H |
| ~3.6 (broad s) | s | 2H | -NH₂ |
| ~3.2-3.4 | m | 4H | -N-(CH₂)₂- |
| ~1.9-2.1 | m | 4H | -(CH₂)₂- |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 (d, JC-F ≈ 240 Hz) | C-F |
| ~140-142 | C-N(pyrrolidine) |
| ~130-132 | C-NH₂ |
| ~115-117 (d, JC-F ≈ 20 Hz) | Ar-CH |
| ~110-112 (d, JC-F ≈ 8 Hz) | Ar-CH |
| ~105-107 | Ar-CH |
| ~50-52 | -N-(CH₂)₂- |
| ~25-27 | -(CH₂)₂- |
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.[12] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₃FN₂
-
Monoisotopic Mass: 180.1063 g/mol
-
Expected [M+H]⁺: 181.1141
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (primary amine) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600-1620 | N-H bend (primary amine) |
| 1500-1520 | C=C stretch (aromatic) |
| 1200-1250 | C-F stretch |
| 1150-1200 | C-N stretch |
Experimental Protocol: IR Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Diagram of Characterization Workflow
Caption: Workflow for the structural characterization and purity assessment.
Safety and Handling
5-Fluoro-2-(pyrrolidin-1-yl)aniline and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.
Conclusion
This guide has detailed two reliable and efficient synthetic routes for the preparation of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice of method can be tailored to specific laboratory constraints and starting material availability. Furthermore, a comprehensive characterization strategy employing NMR, MS, and IR spectroscopy has been presented to ensure the unequivocal identification and purity of the target compound. The protocols and insights provided herein are intended to empower researchers in their synthetic and drug discovery endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (URL: [Link])
-
Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])
-
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (URL: [Link])
-
5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem. (URL: [Link])
-
5-FLUOROURACIL - Farmalabor Materie Prime. (URL: [Link])
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])
-
5-Fluoro-AMB - SWGDRUG.org. (URL: [Link])
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo - Raines Lab. (URL: [Link])
-
5-Fluoro-2-methylaniline - the NIST WebBook. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. (URL: [Link])
-
5-Fluoro-2-methylaniline - the NIST WebBook. (URL: [Link])
-
5-fluoro-2-(1h-pyrrol-1-yl)aniline - PubChemLite. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (URL: [Link])
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])
-
Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin - Organic Chemistry Portal. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])
-
(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (URL: [Link])
-
Mass Spectrometry and Gas‐Phase Chemistry of Anilines | Request PDF - ResearchGate. (URL: [Link])
-
Infrared Spectroscopy - CDN. (URL: [Link])
-
Organic compounds - MassBank. (URL: [Link])
-
Native mass spectrometry for the design and selection of protein bioreceptors for perfluorinated compounds - Analyst (RSC Publishing). (URL: [Link])
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Lab Reporter [fishersci.se]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
Abstract
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. Once a novelty, fluorinated pharmaceuticals now represent a significant and growing proportion of approved drugs, a testament to the profound and often beneficial impact of this unique element on a molecule's pharmacokinetic and pharmacodynamic profile.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine. We will delve into the fundamental principles governing fluorine's influence on critical drug-like properties, provide detailed experimental protocols for the strategic introduction of fluorine, and analyze case studies of successful fluorinated drugs. This guide is designed to be a practical resource, bridging the gap between theoretical concepts and their application in the laboratory to accelerate the discovery of safer and more effective medicines.
The Physicochemical Impact of Fluorine: A Game of Subtle Power
The strategic substitution of hydrogen with fluorine, its bioisostere, can dramatically alter a molecule's behavior in a biological system.[2] This is not merely a consequence of its small size, but rather a complex interplay of its unique electronic properties.
Metabolic Stability: The C-F Bond as a Metabolic Shield
One of the most compelling reasons to introduce fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) family of enzymes responsible for the majority of phase I metabolism.[2][3] By replacing a hydrogen atom at a metabolically labile position with fluorine, a "metabolic block" can be introduced, slowing down the rate of drug clearance and extending its half-life.[2][3]
Table 1: Quantitative Comparison of Metabolic Stability in Fluorinated vs. Non-fluorinated Analogs
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |
| Quinolines | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | - | Human |
| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | - | Human | |
| Ofloxacin | Fluorinated quinolone | ~420 (in vivo, hours) | - | Human |
Note: Data compiled from various sources. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.[2]
Lipophilicity (LogP): A Double-Edged Sword
The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and drug absorption, is nuanced. A single fluorine substitution often leads to a slight increase in the octanol-water partition coefficient (LogP). However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more pronounced and sometimes counterintuitive effect, which is highly dependent on the molecular context.[4] While increased lipophilicity can enhance blood-brain barrier penetration, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[5][6]
Acidity/Basicity (pKa) Modulation: Fine-Tuning Ionization
As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[7] For instance, the introduction of fluorine near a basic amine will decrease its pKa, making it less basic. This modulation of a drug's ionization state at physiological pH can have profound effects on its solubility, absorption, and interaction with its biological target.
Table 2: Predicted pKa Shifts in Aniline and Pyridine Derivatives upon Fluorination
| Parent Compound | Derivative | Predicted pKa (Water) |
| Anilinium ion | Anilinium ion | 4.60 |
| 3-Chloroanilinium ion | 3.52 | |
| 4-Chloroanilinium ion | 3.98 | |
| 3-Nitroanilinium ion | 2.46 | |
| 4-Nitroanilinium ion | 1.02 | |
| Pyridinium ion | Pyridinium ion | 5.25 |
| 3-Chloropyridinium ion | 2.84 | |
| 3,5-Dichloropyridinium ion | 0.67 |
Note: These are theoretically calculated values and may differ from experimental results. The trend of decreasing pKa with electron-withdrawing substituents is consistently observed.[8]
Conformational Control and Binding Affinity: The Power of Stereoelectronics
Beyond its impact on bulk properties, fluorine can exert subtle but powerful control over a molecule's three-dimensional shape through stereoelectronic effects. The "gauche effect," for example, describes the tendency of a C-F bond to adopt a gauche conformation relative to an adjacent C-O or C-N bond, a preference driven by hyperconjugation.[9] This can lock a molecule into a specific bioactive conformation, enhancing its binding affinity for its target protein.[9] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions within a protein's binding pocket, further contributing to potency.[10]
Strategic Fluorination: A Practical Guide to Synthesis
The ability to strategically introduce fluorine into a complex molecule is a critical skill for the medicinal chemist. Modern synthetic methods have evolved from harsh and often non-selective techniques to a sophisticated toolbox of reagents and protocols that allow for precise and predictable fluorination, even at late stages of a synthetic sequence.
Electrophilic Fluorination: Taming the Beast
Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic carbon center. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have become workhorses in medicinal chemistry due to their stability, ease of handling, and broad substrate scope.[11][12]
Objective: To synthesize a fluorinated indole, a common scaffold in biologically active molecules.
Materials:
-
1-Methylindole
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-methylindole (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated indole.[9][13]
DOT Script for Electrophilic Fluorination Workflow
Caption: Workflow for the electrophilic fluorination of an indole.
Nucleophilic Fluorination: The Power of F-
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion. While simple fluoride salts like potassium fluoride (KF) can be used, their high basicity and low solubility can be problematic. Cesium fluoride (CsF) offers improved solubility and reactivity. Modern methods often employ phase-transfer catalysts or specialized reagents to facilitate the reaction.[11]
Case Studies in Fluorinated Drug Design: From Bench to Bedside
The true impact of fluorine in medicinal chemistry is best illustrated through the stories of successful drugs where its incorporation was a pivotal moment in their development.
Ezetimibe (Zetia®): Blocking Cholesterol Absorption with Fluorine's Help
Ezetimibe is a cholesterol absorption inhibitor that owes much of its clinical success to the strategic placement of two para-fluorophenyl groups.[14] During its development, it was discovered that the parent compound was susceptible to metabolic oxidation on the aromatic rings. The introduction of fluorine at these positions served as a metabolic shield, significantly improving the drug's metabolic stability and oral bioavailability.[15][16] This seemingly simple modification transformed a promising lead into a blockbuster drug.[14]
Sitagliptin (Januvia®): A Trifluoromethyl Group for Potent DPP-4 Inhibition
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a trifluoromethyl group on its triazolopiperazine core.[7][17] This trifluoromethyl group plays a crucial role in the drug's high potency and selectivity. It is believed to engage in favorable interactions within the active site of the DPP-4 enzyme, contributing to the tight binding of the inhibitor.[18][19] The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the heterocyclic core, further optimizing its interaction with the target.[20]
Voriconazole (Vfend®): Expanding the Antifungal Spectrum
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[21] Its structure includes a fluorinated pyrimidine ring, a modification that distinguishes it from its predecessor, fluconazole. This fluorination is critical for its enhanced activity against a wider range of fungal pathogens, including Aspergillus species.[21][22] The fluorine atoms are also thought to contribute to its favorable pharmacokinetic profile, including its ability to penetrate the central nervous system.[23][24]
Analytical Techniques for Fluorinated Compounds: Seeing the Unseen
The unique properties of fluorine necessitate specialized analytical techniques for the characterization and quantification of fluorinated compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated World
¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated molecules. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[25] Furthermore, the chemical shift range of ¹⁹F is much larger than that of ¹H, leading to excellent signal dispersion and making it highly sensitive to the local electronic environment.[25][26] This allows for the unambiguous identification of different fluorine environments within a molecule and can even be used to study drug-protein interactions in a technique known as fragment-based screening.[27][28]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight and structure of fluorinated compounds. The fragmentation patterns of fluorinated molecules can be complex, but often reveal characteristic losses of fluorine-containing fragments. For example, molecules containing a trifluoromethyl group frequently show a characteristic loss of CF3 (69 Da) or CF2 (50 Da).[29][30][31] Understanding these fragmentation pathways is crucial for the structural elucidation of novel fluorinated compounds and their metabolites.
The Future of Fluorine: ¹⁸F and Positron Emission Tomography (PET)
Beyond its role in therapeutics, the radioactive isotope ¹⁸F has revolutionized medical imaging. With a convenient half-life of approximately 110 minutes, ¹⁸F is the most commonly used radionuclide for Positron Emission Tomography (PET).[32] The synthesis of ¹⁸F-labeled radiotracers, such as [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), allows for the non-invasive visualization and quantification of biological processes in vivo.[32][33]
Experimental Protocol: General Steps for ¹⁸F-Labeling of a Pharmaceutical for PET Imaging
Objective: To radiolabel a drug candidate with ¹⁸F for use as a PET imaging agent.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Anion exchange cartridge
-
Elution solvent (e.g., a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water)
-
Reaction vessel
-
Heating system
-
HPLC for purification
-
Quality control instrumentation (e.g., radio-TLC, GC)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F-. The trapped fluoride is then eluted with a small volume of the elution solvent into the reaction vessel.
-
Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas and heating. This is a critical step as water can interfere with the nucleophilic substitution reaction.
-
Radiolabeling Reaction: The precursor molecule, dissolved in a suitable anhydrous solvent (e.g., DMSO, acetonitrile), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature for a defined period to effect the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate the ¹⁸F-labeled product from unreacted precursor, byproducts, and unreacted [¹⁸F]fluoride.
-
Formulation and Quality Control: The purified ¹⁸F-labeled product is formulated in a physiologically compatible solution (e.g., saline with ethanol). A series of quality control tests are performed to ensure the identity, purity, and safety of the final radiopharmaceutical product before it can be administered to a patient.[3][32][34][35]
DOT Script for ¹⁸F-Radiolabeling Workflow
Caption: General workflow for the synthesis of an ¹⁸F-labeled radiopharmaceutical.
Conclusion: The Enduring Legacy and Bright Future of Fluorine in Drug Discovery
The strategic incorporation of fluorine has unequivocally earned its place as an indispensable tool in the medicinal chemist's arsenal. From enhancing metabolic stability and fine-tuning physicochemical properties to enabling powerful new imaging modalities, the impact of this small but mighty element is undeniable. As our understanding of the subtle interplay between fluorine and biological systems deepens, and as new synthetic methodologies continue to emerge, the future of fluorinated pharmaceuticals looks brighter than ever. The continued rational application of fluorine in drug design will undoubtedly lead to the development of the next generation of innovative therapies for a wide range of human diseases.
References
-
18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]
-
Voriconazole: A New Triazole Antifungal Agent. Clinical Infectious Diseases. Available at: [Link]
-
Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Research. Available at: [Link]
-
Labeling Strategies with F-18 for Positron Emission Tomography Imaging. ResearchGate. Available at: [Link]
-
Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). ACS Publications. Available at: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
-
A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. ACS Publications. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]
-
Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. Available at: [Link]
-
Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Available at: [Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Publishing. Available at: [Link]
-
Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes. PubMed. Available at: [Link]
-
Fluorination and Betaine Modification Augment the Blood‐Brain Barrier‐Crossing Ability of Cylindrical Polymer Brushes. ResearchGate. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
-
Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]
-
Some examples showing the applications of 19 F-NMR in fragment screening. ResearchGate. Available at: [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
-
Selectfluor: Electrophilic Fluorination Insights. Scribd. Available at: [Link]
-
Plasma fluoride level as a predictor of voriconazole-induced periostitis in patients with skeletal pain. PubMed. Available at: [Link]
-
Quantification of Brain Voriconazole Levels in Healthy Adults Using Fluorine Magnetic Resonance Spectroscopy. PMC. Available at: [Link]
-
Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine. Available at: [Link]
-
During the development of ezetimibe, which inhibits cholesterol uptake, fluorination was used to improve metabolic stability. ResearchGate. Available at: [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]
-
(A) Chemical structure of voriconazole. The locations of the three... ResearchGate. Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PMC. Available at: [Link]
-
The drugs aprepitant 7, ezetimibe 8, and pitavastatin 9 with a fluorine... ResearchGate. Available at: [Link]
-
Voriconazole, an antifungal drug. ResearchGate. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available at: [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
What is the mechanism of Sitagliptin?. Patsnap. Available at: [Link]
-
Voriconazole Enhances the Osteogenic Activity of Human Osteoblasts In Vitro through a Fluoride-Independent Mechanism. PubMed. Available at: [Link]
-
Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. Available at: [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
The process for the preparation of sitagliptin phosphate via chemical resolution. ResearchGate. Available at: [Link]
-
Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. MDPI. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of Brain Voriconazole Levels in Healthy Adults Using Fluorine Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]
- 26. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. researchgate.net [researchgate.net]
- 32. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 34. communities.springernature.com [communities.springernature.com]
- 35. pubs.acs.org [pubs.acs.org]
In Silico Pharmacological Profiling of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: From Quantum Mechanics to Target Identification
Executive Summary
This technical guide outlines a rigorous in silico framework for characterizing 5-Fluoro-2-(pyrrolidin-1-yl)aniline (CAS: 1185302-56-0). As a functionalized aniline intermediate often utilized in kinase inhibitor synthesis, this molecule presents specific electronic and steric features—namely the electron-withdrawing fluorine at the C5 position and the bulky, solubilizing pyrrolidine ring at C2—that dictate its pharmacodynamic potential.
This document moves beyond standard "black box" predictions. It establishes a causal link between the molecule's quantum mechanical properties and its macroscopic bioactivity, culminating in a reverse-docking protocol to identify potential off-target interactions or therapeutic applications.
Module 1: Electronic Structure & Reactivity (DFT)
Before assessing biological interaction, we must define the molecule's ground-state electronic distribution. This governs hydrogen bond capability and metabolic susceptibility.
Computational Theory
We employ Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (e.g., to metabolic enzymes like CYPs), while the HOMO-LUMO gap indicates chemical hardness/stability.
Protocol: Geometry Optimization
Tool: Gaussian 16 or ORCA (Open Source alternative). Functional/Basis Set: B3LYP/6-31G(d,p). Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic small molecules. The 6-31G(d,p) basis set adds polarization functions essential for accurately modeling the lone pair on the aniline nitrogen and the fluorine atom.
Workflow Steps:
-
Conformer Generation: Generate initial 3D conformers (e.g., using RDKit) to avoid local minima.
-
Optimization: Run opt freq calculation to ensure no imaginary frequencies (confirming a true minimum).
-
ESP Mapping: Calculate Electrostatic Potential (ESP) map to visualize charge distribution.
Data Output & Interpretation
Simulated values based on structural class:
| Property | Predicted Range/Value | Biological Implication |
| Dipole Moment | 2.5 - 3.5 Debye | Moderate polarity; supports membrane permeability. |
| HOMO Location | Aniline Nitrogen | Primary site for metabolic oxidation (N-oxidation). |
| LUMO Location | Phenyl Ring System | Site for nucleophilic attack (though deactivated by F). |
| ESP Max | Pyrrolidine Nitrogen | H-bond acceptor capability (critical for receptor binding). |
Visualization: QM Workflow
Figure 1: Quantum Mechanical workflow ensuring the bioactive conformation is energetically accessible.
Module 2: ADMET Profiling (The "Fail Early" Filter)
Anilines carry inherent toxicity risks (e.g., methemoglobinemia). This module filters the compound before computationally expensive docking.
Protocol: Pharmacokinetic Prediction
Tools: SwissADME (primary), pkCSM (toxicity focus). Methodology:
-
Input: Canonical SMILES.
-
Lipinski Filter: Check Rule of 5 compliance (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).
-
Toxicity Filter: specifically check for Ames mutagenicity (common in anilines) and hERG inhibition.
Predicted ADMET Profile
Note: The fluorine substitution at C5 is a medicinal chemistry tactic to block metabolic hydroxylation at the para-position relative to the amine, potentially improving half-life.
| Parameter | Prediction | Interpretation |
| LogP (Consensus) | ~2.1 | Optimal lipophilicity for oral bioavailability. |
| TPSA | ~35 Ų | High BBB permeability predicted (CNS active potential). |
| CYP2D6 Substrate | Likely | The basic pyrrolidine nitrogen often interacts with CYP2D6. |
| Ames Test | Alert | Anilines are structural alerts; requires wet-lab validation. |
| PAINS | 0 Alerts | No Pan-Assay Interference Compounds substructures. |
Module 3: Target Identification (Reverse Docking)
Since the specific biological target is "unknown" in this context, we employ Reverse Docking (Inverse Virtual Screening). Instead of docking one library to one protein, we dock one ligand to a database of pharmacophores.
The "Fishing" Protocol
Tool: SwissTargetPrediction or PharmMapper. Database: PDBbind (refined set) or ChEMBL.
Step-by-Step Workflow:
-
Pharmacophore Mapping: The software identifies key features:
-
Aromatic ring (Hydrophobic).
-
Fluorine (Hydrophobic/Electronic).
-
Aniline NH2 (H-bond donor).
-
Pyrrolidine N (H-bond acceptor/Positive ionizable).
-
-
Similarity Search: Compare 2D/3D fingerprints against known actives in the database.
-
Consensus Scoring: Rank targets by probability.
Hypothesis Generation
Given the scaffold (aniline + saturated heterocycle), high-probability targets often include:
-
Kinases: Specifically Serine/Threonine kinases (ATP binding pocket mimicry).
-
GPCRs: Aminergic receptors (Dopamine/Serotonin) due to the basic nitrogen and aromatic core.
Visualization: Reverse Screening Logic
Figure 2: Inverse screening workflow to identify high-probability biological targets.
Module 4: Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD simulations validate the stability of the Ligand-Protein complex over time (e.g., 100 ns).
Protocol: GROMACS Pipeline
Tool: GROMACS (v2023 or later). Force Field: CHARMM36m (best for small molecules + protein) or OPLS-AA.
Detailed Methodology:
-
Topology Generation:
-
Protein: pdb2gmx
-
Ligand: CGenFF server (for CHARMM) or LigParGen (for OPLS).
-
-
System Setup:
-
Solvation: TIP3P water model.
-
Neutralization: Add Na+/Cl- ions to 0.15M physiological concentration.
-
-
Equilibration:
-
NVT (Constant Volume/Temp) for 100 ps to stabilize temperature.
-
NPT (Constant Pressure/Temp) for 100 ps to stabilize density.
-
-
Production Run:
-
Time: 100 ns.
-
Step size: 2 fs.
-
-
Analysis:
-
RMSD (Root Mean Square Deviation): Measures complex stability. If RMSD > 2.5 Å, the binding is likely unstable.
-
RMSF (Root Mean Square Fluctuation): Measures residue flexibility upon binding.
-
Visualization: MD Simulation Pipeline
Figure 3: GROMACS simulation pipeline for validating binding stability.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Link
-
Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic routes for 5-Fluoro-2-(pyrrolidin-1-yl)aniline derivatives
Application Note: Optimized Synthetic Strategies for 5-Fluoro-2-(pyrrolidin-1-yl)aniline Derivatives
Executive Summary
The moiety 5-fluoro-2-(pyrrolidin-1-yl)aniline is a critical pharmacophore in medicinal chemistry, serving as a key scaffold in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors (e.g., Larotrectinib analogs) and next-generation CNS agents. Its structural uniqueness lies in the specific electronic modulation provided by the fluorine atom at the C5 position and the steric constraint introduced by the pyrrolidine ring at C2.
This Application Note details a robust, scalable, and regioselective synthetic route.[1] Unlike generic protocols, this guide addresses the specific challenges of regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The most efficient disconnection relies on the differential activation of fluorine atoms in 2,5-difluoronitrobenzene . The nitro group (
Pathway Visualization
Figure 1: Retrosynthetic logic exploiting ortho-activation by the nitro group.
Detailed Experimental Protocols
Phase 1: Regioselective Reaction
Objective: Synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine.
Critical Mechanism: The reaction proceeds via a Meisenheimer complex. The
| Parameter | Specification | Rationale |
| Substrate | 2,5-Difluoronitrobenzene | Fluorine is the optimal leaving group for |
| Nucleophile | Pyrrolidine (1.1 equiv) | Slight excess ensures complete conversion; acts as a secondary base. |
| Base | Neutralizes HF byproduct; prevents protonation of pyrrolidine. | |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. |
| Temp | 0°C | Exothermic warning: Low initial temp prevents "runaway" reactions. |
Step-by-Step Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 2,5-difluoronitrobenzene (10.0 g, 62.8 mmol) and Acetonitrile (100 mL). Cool to 0°C using an ice bath.
-
Base Addition: Add powdered
(10.4 g, 75.4 mmol) in one portion. -
Nucleophile Addition: Add Pyrrolidine (5.7 mL, 69.1 mmol) dropwise over 20 minutes via an addition funnel. Note: Maintain internal temperature <10°C to ensure regioselectivity.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:1). Product (
) is intense yellow/orange; SM is UV active but colorless.
-
-
Workup: Pour mixture into ice-water (300 mL). The product typically precipitates as a bright orange solid.
-
Isolation: Filter the solid. Wash with water (
mL) to remove inorganic salts. Dry in a vacuum oven at 45°C.-
Yield Expectations: 92–96%.
-
Purity: >98% (HPLC). Recrystallization from Ethanol is possible if needed.
-
Phase 2: Chemoselective Nitro Reduction
Objective: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. Challenge: Standard Pd/C hydrogenation can cause hydrodefluorination (loss of the fluorine atom), yielding the non-fluorinated aniline impurity.
Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method is chemically orthogonal to the aryl-fluoride bond, ensuring 100% retention of the halogen.
Step-by-Step Protocol:
-
Setup: In a flask equipped with a reflux condenser, dissolve the Nitro intermediate (from Phase 1, 10.0 g) in Ethanol/Water (4:1 ratio, 100 mL).
-
Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv). -
Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. Stir for 2–3 hours.
-
Visual Cue: The bright orange color of the nitro compound will fade to a pale brown/off-white color.
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethanol.[2]
-
Concentration: Evaporate the filtrate to remove Ethanol.
-
Extraction: Basify the remaining aqueous residue with saturated
(pH 9). Extract with Ethyl Acetate ( mL). -
Final Isolation: Dry organics over
, filter, and concentrate.-
Product Appearance: Dark oil or low-melting solid (often oxidizes/darkens on air; store under Argon).
-
Salt Formation (Optional): Treat with 4M HCl in Dioxane to isolate as the stable Hydrochloride salt.
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your results against these spectral benchmarks.
| Technique | Diagnostic Signal | Interpretation |
| Single peak. If two peaks appear, regioselectivity in Step 1 failed. If peak disappears, defluorination occurred in Step 2. | ||
| Pyrrolidine ring protons. | ||
| Significant upfield shift of aromatic protons compared to nitro precursor due to | ||
| LC-MS | Confirms molecular weight (Target Mass: 180.22 Da). |
Process Workflow Diagram
Figure 2: Integrated workflow for the synthesis of the target aniline.
Safety & Handling
-
Nitro Compounds: The intermediate 1-(4-fluoro-2-nitrophenyl)pyrrolidine is a nitroaromatic. While generally stable, avoid heating dry solids above 100°C to prevent decomposition.
-
Fluoride Waste: While the C-F bond remains intact in the product, the
reaction generates Fluoride ions ( ) as a byproduct (captured by the base). Dispose of aqueous waste as fluoride-containing hazardous waste. -
Skin Sensitization: Anilines and fluorinated aromatics are potential skin sensitizers. Use nitrile gloves and work in a fume hood.
References
-
Vertex Pharmaceuticals Inc. (2023). Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent EP 3 800 189 B1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90482921, 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem.[3]
-
Array BioPharma Inc. (2010). Pyrrolo[2,3-b]pyridine derivatives as Trk kinase inhibitors. WO 2010/048314.[4]
-
BenchChem. (2025).[2][5] Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. (Generalized reference for nitro reduction chemoselectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of fluorinated anilines
Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into aniline scaffolds. Fluorinated anilines are critical building blocks in pharmaceuticals and agrochemicals, where the unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, their synthesis is often fraught with challenges related to regioselectivity, harsh reaction conditions, and functional group compatibility.
This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the causality behind common experimental failures and provide field-proven strategies to overcome them.
Section 1: Troubleshooting the Balz-Schiemann Reaction
The Balz-Schiemann reaction, which transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate, is a foundational method in fluoroaromatic chemistry.[4][5][6] Despite its utility, it is notorious for issues with yield, safety, and reproducibility.[7][8]
Q1: My Balz-Schiemann reaction is giving a very low yield of the desired fluorinated aniline. What are the most likely causes and how can I fix it?
A1: Low yields in the Balz-Schiemann reaction typically stem from two critical stages: the formation of the aryldiazonium salt and its subsequent thermal decomposition. Incomplete diazotization or premature decomposition of the salt before fluorination are common culprits.
Causality & Troubleshooting Strategy:
-
Incomplete Diazotization: The initial reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be carefully controlled.
-
Temperature Control is Critical: The reaction is highly exothermic. Maintain a strict temperature of 0–5 °C.[6] A higher temperature can lead to the decomposition of the unstable diazonium salt into phenols and other byproducts.
-
Acid Stoichiometry: At least two equivalents of acid are required: one to react with sodium nitrite and one to form the aniline salt. Using a slight excess (2.5-3 eq.) can ensure the reaction medium remains sufficiently acidic to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form azo compounds.[7]
-
-
Inefficient Precipitation of the Diazonium Tetrafluoroborate: The success of the reaction often hinges on the clean precipitation of the ArN₂⁺BF₄⁻ salt, which separates it from impurities and water.
-
Solubility Issues: If the salt is too soluble in the reaction medium, yields upon filtration will be low. After diazotization is complete, ensure the solution is cooled thoroughly before adding a cold solution of HBF₄ or NaBF₄ to maximize precipitation.
-
Purity of the Intermediate: The isolated diazonium salt should be washed with cold diethyl ether or ethanol to remove residual acid and colored impurities before the decomposition step. However, be aware that the salt may have some solubility in ethanol.
-
-
Suboptimal Thermal Decomposition: This is the most sensitive step. The decomposition of solid diazonium salts can be dangerously exothermic and difficult to control.[7]
-
Decomposition Method: Instead of heating the dry, isolated salt (which poses a safety risk), consider thermal decomposition in an inert, high-boiling solvent like toluene, xylene, or dichlorobenzene. This allows for better temperature control and mitigates the risk of runaway reactions.[7]
-
Alternative Fluoride Sources: While HBF₄ is classic, using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields, though these reagents are more expensive.[5]
-
Troubleshooting Workflow: Low Yield in Balz-Schiemann Reaction
Sources
- 1. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Coupling 5-Fluoro-2-(pyrrolidin-1-yl)aniline
Welcome to the technical support center for optimizing coupling reactions with 5-Fluoro-2-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Introduction to 5-Fluoro-2-(pyrrolidin-1-yl)aniline
5-Fluoro-2-(pyrrolidin-1-yl)aniline is an electron-rich aniline derivative with key structural features that influence its reactivity in cross-coupling reactions. The presence of the electron-donating pyrrolidinyl group at the ortho position and the weakly deactivating fluorine atom at the meta position to the amino group creates a unique electronic and steric environment. Understanding these characteristics is crucial for selecting the appropriate reaction conditions to achieve high yields and selectivity.
The electron-donating pyrrolidinyl group increases the electron density of the aromatic ring, which can enhance the rate of oxidative addition in some palladium-catalyzed coupling reactions. However, it also presents steric hindrance that must be considered when choosing ligands and catalysts. The fluorine substituent, while generally considered weakly deactivating, can influence the regioselectivity of reactions and the electronic properties of the final product.[1][2]
This guide will focus on providing practical advice for common palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise when working with 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
General Considerations
Q1: My 5-Fluoro-2-(pyrrolidin-1-yl)aniline starting material is a dark color. Can I still use it?
A: Anilines, especially electron-rich ones, are prone to air oxidation, which can result in the formation of colored impurities.[3][4] These impurities can potentially interfere with the catalytic cycle and lead to lower yields. It is highly recommended to purify the aniline prior to use, especially if it is significantly discolored. Purification can often be achieved by distillation under reduced pressure, recrystallization, or by preparing and recrystallizing the aniline oxalate or hydrochloride salt followed by liberation of the free base.[3][4] Storing the purified aniline under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent re-oxidation.
Q2: I'm observing low or no conversion in my coupling reaction. What are the first things I should check?
A: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors.[5][6] Here’s a checklist of initial troubleshooting steps:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[5][6]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, especially water and oxygen, can poison the catalyst.[3][7]
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are of good quality and have been stored properly. Consider using a more active, modern precatalyst (e.g., a G3 or G4 palladacycle).[7][8]
-
Base Quality: The choice and quality of the base are critical. Ensure it is finely powdered and dry. In some cases, grinding the base or using a more soluble base can improve results.[7][9]
Buchwald-Hartwig Amination
Q3: What are the best general conditions for a Buchwald-Hartwig amination with 5-Fluoro-2-(pyrrolidin-1-yl)aniline?
A: For the coupling of an electron-rich, sterically hindered aniline like 5-Fluoro-2-(pyrrolidin-1-yl)aniline with aryl halides, a robust catalyst system is required.[10] A good starting point would be to use a bulky, electron-rich phosphine ligand.[11][12]
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3 or G4 (1-2 mol%) | These are highly active and stable precatalysts that efficiently generate the active Pd(0) species.[7][10] |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7][13] |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv) | Strong, non-nucleophilic bases are typically required to deprotonate the aniline.[7][9] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions.[6][10] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for challenging couplings.[9] |
Q4: I am seeing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6] This can be caused by several factors:
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.[6]
-
Catalyst System: The choice of ligand can influence the prevalence of this side reaction. Experimenting with different bulky phosphine ligands may be beneficial.
-
Base: In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ might reduce hydrodehalogenation, although this may require higher reaction temperatures.[7]
-
Water Content: Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction.
Suzuki-Miyaura Coupling
Q5: What conditions should I start with for a Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using 5-Fluoro-2-(pyrrolidin-1-yl)aniline as a substrate on the aryl halide?
A: For Suzuki-Miyaura couplings on an aniline-containing aryl halide, the conditions need to be carefully chosen to be compatible with the amino group.
| Component | Recommendation | Rationale |
| Pd Precatalyst | CataCXium A Pd G3 or a similar palladacycle (2-5 mol%) | These catalysts have shown effectiveness for couplings on ortho-substituted anilines.[14] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are often necessary, especially for less reactive aryl chlorides.[8][15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | These bases are generally effective and well-tolerated in Suzuki couplings.[14][16] |
| Solvent | Dioxane/H₂O or 2-MeTHF (e.g., 10:1 ratio) | A mixture of an organic solvent and water is often used to dissolve the inorganic base and the organoboron species.[14][16] |
| Temperature | 70-100 °C | The required temperature will depend on the reactivity of the aryl halide.[14] |
Sonogashira Coupling
Q6: I want to perform a Sonogashira coupling with an aryl halide derivative of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. What are the key considerations?
A: The Sonogashira reaction couples an aryl halide with a terminal alkyne and typically uses a palladium catalyst and a copper(I) co-catalyst.[17][18]
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | These are classic and often effective catalysts for Sonogashira couplings.[19][20] |
| Cu(I) Co-catalyst | CuI (2-10 mol%) | Copper(I) is essential for the formation of the copper acetylide intermediate.[19][20] |
| Base | Et₃N or Diisopropylamine (used as solvent or co-solvent) | A strong amine base is required to deprotonate the alkyne and act as a scavenger for the generated acid.[19][20] |
| Solvent | THF or DMF (if the amine base is not the solvent) | These solvents are commonly used to dissolve the reactants.[20] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures.[19][20] |
Troubleshooting Guides
Issue 1: Low Yield or Stalled Reaction
If you are experiencing low yields or the reaction is not going to completion, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), 5-Fluoro-2-(pyrrolidin-1-yl)aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction Setup: Add the precatalyst to the reaction vial, followed by anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for HPLC Purification
For challenging purifications of aniline derivatives, reverse-phase HPLC can be an effective technique.
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) until a stable baseline is achieved.[21]
-
Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the mobile phase, to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.[21]
-
Injection and Separation: Inject the prepared sample and run the desired gradient method.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Product Isolation: Combine the relevant fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent after neutralization to isolate the purified product.
References
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
- MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. 2024.
- PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 2016.
- Organic-chemistry.org. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.
- DSpace@MIT. Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling.
- Benchchem. Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
- Benchchem. Optimization of Buchwald-Hartwig amination conditions.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Phenol Synthesis.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. 2025.
- Reddit. Purify and dry aniline?. 2014.
- PubMed. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. 2021.
- PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 2024.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
- PMC. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. 2014.
- ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. 2025.
- LookChem. Purification of Aniline - Chempedia.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Benchchem. Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermedi.
- MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
- Wikipedia. Sonogashira coupling.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 2024.
- Reddit. Brainstorming a Buchwald-Hartwig coupling. 2025.
- Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. 2025.
- Sciencemadness.org. Purification of Aniline Hydrochloride. 2023.
- Google Patents. CN111056954A - Aniline purification method. 2024.
- University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
- Organic Chemistry Portal. Sonogashira Coupling.
- PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Benchchem. Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. 2025.
- Benchchem. A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling.
- ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- Wikipedia. Cross-coupling reaction.
- ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are....
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of 5-Fluoro-2-(pyrrolidin-1-yl)aniline in biological assays
Addressing Solubility Challenges in Biological Assays
Welcome to the technical support resource for 5-Fluoro-2-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Fluoro-2-(pyrrolidin-1-yl)aniline not dissolving in my aqueous assay buffer?
A: The limited aqueous solubility of 5-Fluoro-2-(pyrrolidin-1-yl)aniline stems directly from its molecular structure. The molecule is built on an aniline backbone, which features a hydrophobic benzene ring.[1][2] This hydrophobicity is further increased by the presence of a fluoro- substituent. While the pyrrolidine ring introduces a three-dimensional character that can sometimes disrupt crystal lattice energy, it remains a largely non-polar feature.[3]
The molecule does contain two basic nitrogen atoms (one on the aniline ring and one in the pyrrolidine ring) that can be protonated. This means its solubility is pH-dependent. In neutral or basic aqueous buffers, the compound exists predominantly in its neutral, less soluble free-base form. To achieve solubility, the conditions must be optimized to favor the more soluble, protonated (salt) form of the molecule.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: For creating a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[4][5] It is a standard practice in drug discovery and biological screening to prepare stock solutions of poorly soluble compounds in 100% DMSO.
Protocol for Stock Solution Preparation:
-
Step 1: Weigh the desired amount of 5-Fluoro-2-(pyrrolidin-1-yl)aniline powder accurately.
-
Step 2: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or higher).
-
Step 3: Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath (37°C) or using sonication until the solid is completely dissolved.
-
Step 4: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What is happening?
A: This common phenomenon is known as "crashing out" or precipitation upon dilution. While your compound is highly soluble in the 100% DMSO stock, its solubility in the final, predominantly aqueous, assay buffer is much lower. When you introduce the DMSO stock into the buffer, the solvent environment rapidly changes from organic to aqueous. If the final concentration of the compound exceeds its solubility limit in the assay buffer, it will precipitate out of the solution.
The key is to ensure that both the final concentration of your compound and the final concentration of the DMSO co-solvent are compatible with your assay system.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A: The final concentration of DMSO in your assay is critical, as it can exhibit cytotoxic effects and interfere with cellular processes. While the tolerance can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) .[6][7] Some sensitive cell lines may even require concentrations below 0.1%. It is imperative to establish a "safe" DMSO concentration for your specific cell type and assay readout.
Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate between the effects of the compound and the effects of the solvent itself.[8]
Advanced Troubleshooting and Solubilization Strategies
Q5: How can I systematically improve the aqueous solubility of this compound for my assay?
A: A systematic approach is crucial for overcoming solubility issues. The following workflow provides a decision-making framework to identify the optimal solubilization strategy for your specific experimental needs.
Caption: Troubleshooting workflow for solubility issues.
Q6: Can I use pH modification to increase solubility?
A: Yes, pH modification is often the simplest and most effective initial strategy. 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a weak base. In acidic conditions, the nitrogen atoms in the aniline and pyrrolidine groups become protonated, forming a more polar and thus more water-soluble cationic species.[1][] The pKa of aniline itself is around 4.6-5.3.[10][11]
Recommendation: Prepare your assay buffer with a pH in the range of 4.0 to 6.0. Test the solubility of the compound at your desired final concentration in this acidic buffer. Remember to confirm that the lower pH does not negatively impact your assay performance, cell viability, or protein function.
Q7: What are co-solvents and how can they help?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility.[]
Commonly Used Co-solvents in Biological Assays:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerol
| Co-solvent | Recommended Starting Final Concentration (v/v) | Notes |
| PEG 400 | 1-5% | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 1-2% | Common in pharmaceutical formulations. |
| Ethanol | 0.5-1% | Can be more toxic to cells; use with caution.[7] |
Causality: By disrupting the hydrogen-bonding network of water, co-solvents lower the energy required to create a cavity for the non-polar solute, effectively increasing its solubility.[] It is crucial to maintain the same co-solvent concentration across all experimental wells, including controls, to ensure valid comparisons.
Q8: When should I consider using solubilizing excipients like cyclodextrins or surfactants?
A: If pH adjustment and co-solvents are insufficient or incompatible with your assay, solubilizing excipients are the next logical step. These molecules work by creating micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble "host-guest" inclusion complex.[15][16] This complex effectively masks the hydrophobicity of the compound, dramatically increasing its apparent aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, low-toxicity derivative used for this purpose.[6][17]
Caption: Mechanism of cyclodextrin-based solubilization.
Surfactants: Surfactants (e.g., Tween® 80, Polysorbate 80) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solution. These micelles have a hydrophobic core that can sequester insoluble compounds, with a hydrophilic shell that interfaces with the water.[19]
Caution: Surfactants can be problematic in biological assays. They can disrupt cell membranes, denature proteins, and interfere with assay readouts, so their use must be carefully validated.[20][21][22] They are generally considered a last resort for in vitro cellular assays.
| Excipient | Recommended Starting Concentration | Mechanism |
| HP-β-CD | 1-10 mM | Inclusion Complex Formation[15][16] |
| Tween® 80 | 0.01-0.1% (v/v) | Micellar Solubilization[19] |
Experimental Protocols
Protocol 1: Screening for Optimal Solubilization Conditions
This protocol allows for the systematic testing of pH and co-solvents to identify optimal conditions for solubilizing 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
-
Prepare Buffers: Make a set of your base assay buffer at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).
-
Prepare Co-solvent/Excipient Stocks: Prepare concentrated stocks of your chosen co-solvents (e.g., 20% PEG 400) or excipients (e.g., 50 mM HP-β-CD) in the pH 7.4 buffer.
-
Prepare Compound Intermediate Dilution: Prepare a 100x intermediate stock of your compound from the primary DMSO stock. For example, dilute a 10 mM DMSO stock to 1 mM in DMSO.
-
Set Up Test Matrix: In a 96-well plate or microcentrifuge tubes, set up a test matrix.
-
Row A (pH screen): Add 99 µL of each pH buffer to separate wells.
-
Row B (Co-solvent screen): Add 99 µL of buffer containing your desired final concentration of co-solvent (e.g., 2% PEG 400 in pH 7.4 buffer).
-
Row C (Excipient screen): Add 99 µL of buffer containing your desired final concentration of excipient (e.g., 5 mM HP-β-CD in pH 7.4 buffer).
-
-
Add Compound: Add 1 µL of the 1 mM intermediate stock to each well to achieve a final concentration of 10 µM (with 1% final DMSO).
-
Observe and Analyze: Mix and incubate the plate under your standard assay conditions for 30-60 minutes. Visually inspect for precipitation. For a more quantitative measure, you can measure light scattering at ~600 nm on a plate reader; an increase in absorbance indicates precipitation.
-
Validate: Once you identify a condition that maintains solubility, you must validate that this condition (e.g., pH 5.5 with 1% DMSO) does not interfere with your assay by running appropriate vehicle and positive/negative controls.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025).
- Ovid.
- Catalysts. (2026).
-
Solubility of Things. Aniline. Available from: [Link]
- Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Pharma Excipients. (2024).
- PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
-
PubChem. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. Available from: [Link]
- Morressier. (2019).
- PMC.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- MDPI. (2022).
-
Wikipedia. Cosolvent. Available from: [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- ACS Publications. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides.
- ChemicalBook. (2022). The Solubility of Aniline.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. SURFACTANT ADSORPTION IN VITRO: ROLE OF SURFACTANT PROTEINS.
- PubMed. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- AIP Publishing. (2024).
- BOC Sciences.
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- PMC.
- BLDpharm. 1185302-56-0|5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride.
- ChemicalBook. 5-BROMO-2-FLUOROANILINE | 2924-09-6.
- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- MilliporeSigma. 5-fluoro-2-(propan-2-yl)aniline hydrochloride | 2624132-27-8.
- BioDuro. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science.
- Longdom Publishing.
- Cayman Chemical.
- MDPI. (2021).
- Scribd.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- Studylib.
- ResearchGate.
- Bentham Science Publisher. (2022). An Updated Review on Properties, Nanodelivery Systems, and Analytical Methods for the Determination of 5-Fluorouracil in Pharmaceutical and Biological Samples.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scribd.com [scribd.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. alfachemic.com [alfachemic.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. alzet.com [alzet.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation [morressier.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its Non-Fluorinated Analog: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization. Its unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its non-fluorinated parent, 2-(pyrrolidin-1-yl)aniline. Through a combination of established chemical principles, predictive data, and detailed experimental protocols, we will explore the tangible impacts of a single fluorine atom on key drug-like properties.
Introduction: The Power of Fluorine in Drug Design
Fluorine has become an indispensable tool for medicinal chemists.[1][2] Its introduction into a molecule can modulate acidity and lipophilicity, alter conformational preferences, and enhance membrane permeability.[1] These subtle changes often translate into improved pharmacokinetics, greater target selectivity, and resistance to metabolic degradation.[1][3] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, a property that is frequently exploited to block sites of oxidative metabolism.[4] This guide will dissect these effects through the direct comparison of a fluorinated and non-fluorinated aniline, providing both theoretical rationale and practical experimental frameworks.
Synthesis of Target Compounds
A robust and reproducible synthesis is the foundation of any comparative study. The following protocols outline plausible routes for the synthesis of both 5-Fluoro-2-(pyrrolidin-1-yl)aniline and 2-(pyrrolidin-1-yl)aniline.
Protocol 1: Synthesis of 2-(pyrrolidin-1-yl)aniline
This synthesis can be achieved through a nucleophilic aromatic substitution reaction.
Step 1: Reaction Setup
-
To a solution of 2-fluoroaniline (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add pyrrolidine (1.5 eq) to the reaction mixture.
Step 2: Reaction and Workup
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)aniline.
Protocol 2: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline
A similar nucleophilic aromatic substitution approach can be employed, starting from a different fluorinated precursor.
Step 1: Reaction Setup
-
To a solution of 2,4-difluoroaniline (1.0 eq) in DMSO, add K₂CO₃ (2.0 eq).
-
Add pyrrolidine (1.2 eq) to the reaction mixture. The regioselectivity of this reaction is driven by the differential activation of the fluorine atoms by the amino group.
Step 2: Reaction and Workup
-
Heat the mixture to 100-110 °C and stir for 12-18 hours, monitoring by TLC.
-
Follow the same workup and purification procedure as described in Protocol 1 to isolate 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom, while seemingly minor, induces significant changes in the physicochemical properties of the parent molecule.
| Property | 2-(pyrrolidin-1-yl)aniline | 5-Fluoro-2-(pyrrolidin-1-yl)aniline | Rationale for Difference |
| Molecular Weight ( g/mol ) | 162.23[5] | 180.22 (as free base) | Addition of a fluorine atom. |
| XLogP3 | 1.9[5] | 2.3 (predicted) | Fluorine is a lipophilic atom, thus increasing the partition coefficient. |
| pKa (Aniline N-H) | ~4.9 (estimated) | ~4.2 (estimated) | The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. |
| Aqueous Solubility | Moderately soluble | Less soluble (predicted) | Increased lipophilicity and potentially stronger crystal lattice energy can decrease aqueous solubility. |
Discussion of Physicochemical Differences:
-
Lipophilicity (LogP/LogD): The replacement of a hydrogen atom with a more lipophilic fluorine atom is expected to increase the octanol-water partition coefficient (LogP). This can have significant implications for a drug's ability to cross cell membranes, as well as its potential for non-specific binding.
-
Basicity (pKa): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. When placed on the aniline ring, it reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and lowering its pKa. This change can affect the ionization state of the molecule at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic properties.
-
Solubility: The impact of fluorination on aqueous solubility is complex. While increased lipophilicity generally correlates with decreased aqueous solubility, fluorine's ability to participate in hydrogen bonding can sometimes counteract this effect. However, in this case, the dominant effect is likely the increased lipophilicity, leading to a predicted decrease in water solubility for the fluorinated analog.
Experimental Protocol for LogD Determination (Shake-Flask Method)
This protocol provides a reliable method for experimentally determining the distribution coefficient (LogD) at a specific pH.
Objective: To measure the LogD of the test compounds at pH 7.4.
Materials:
-
Test compound (5-Fluoro-2-(pyrrolidin-1-yl)aniline or 2-(pyrrolidin-1-yl)aniline)
-
n-Octanol (pre-saturated with phosphate-buffered saline, PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
In a clean vial, add 990 µL of PBS (pH 7.4) and 100 µL of n-octanol.
-
Add 10 µL of the 10 mM stock solution to the vial.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Place the vial on a rotator and mix for 1 hour at room temperature.
-
Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous (PBS) and organic (n-octanol) layers.
-
Analyze the concentration of the compound in each layer using a validated HPLC method.
-
Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)
Metabolic Stability: The Fluorine Shield
One of the most common applications of fluorination in drug design is to enhance metabolic stability.[4] The strong C-F bond can block metabolism at that position, leading to a longer in vivo half-life.
Predicted Metabolic Fate:
-
2-(pyrrolidin-1-yl)aniline: The non-fluorinated analog is susceptible to aromatic hydroxylation on the aniline ring by cytochrome P450 (CYP) enzymes. The position para to the activating amino group is a likely site of metabolism.
-
5-Fluoro-2-(pyrrolidin-1-yl)aniline: The fluorine atom at the 5-position effectively "shields" this metabolically vulnerable site. This forces the metabolic enzymes to seek alternative, often less favorable, sites for oxidation, resulting in a slower overall rate of metabolism.
The following table presents illustrative data from a typical in vitro metabolic stability assay using human liver microsomes.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| 2-(pyrrolidin-1-yl)aniline | 25 | 27.7 |
| 5-Fluoro-2-(pyrrolidin-1-yl)aniline | 75 | 9.2 |
| Positive Control (Verapamil) | 15 | 46.2 |
This data clearly illustrates the significant improvement in metabolic stability afforded by the fluorine substituent.
Experimental Protocol for In Vitro Metabolic Stability Assay
This protocol details a standard procedure for assessing the metabolic stability of compounds in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the test compounds.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control (e.g., verapamil)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
Incubator/shaker set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a 1 µM working solution of the test compounds and positive control in phosphate buffer.
-
In a 96-well plate, add the HLM to the buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing the Concepts
To further clarify the experimental workflow and the mechanistic basis for the observed differences, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of the target anilines.
Caption: A step-by-step workflow for the in vitro metabolic stability assay.
Caption: The "fluorine shield" effect on metabolic oxidation.
Biological Activity and Drug Development Implications
While specific biological activity data for these exact compounds is not widely available, the pyrrolidine scaffold is a common feature in many biologically active molecules, including antibacterial, antiviral, and anticancer agents. The observed differences in physicochemical properties and metabolic stability have profound implications for drug development:
-
Improved Pharmacokinetics: The enhanced metabolic stability of the fluorinated analog would likely lead to a longer in vivo half-life, reduced clearance, and higher overall drug exposure. This could translate to less frequent dosing for patients and a more sustained therapeutic effect.
-
Potency and Selectivity: The altered electronic environment of the fluorinated aniline ring could influence its binding affinity and selectivity for a biological target. The electron-withdrawing nature of fluorine can impact hydrogen bonding interactions and the overall electrostatic complementarity between the ligand and its binding pocket.
-
Bioavailability: While the predicted decrease in aqueous solubility might be a concern, the increased lipophilicity could enhance membrane permeability and absorption. The net effect on oral bioavailability would need to be determined experimentally.
Conclusion
This comparative guide demonstrates that the introduction of a single fluorine atom can dramatically and predictably alter the properties of a parent molecule. The fluorinated analog, 5-Fluoro-2-(pyrrolidin-1-yl)aniline, is predicted to be more lipophilic, less basic, and significantly more resistant to oxidative metabolism compared to its non-fluorinated counterpart. These modifications are classic examples of strategic fluorination in medicinal chemistry to enhance drug-like properties. The provided experimental protocols offer a framework for researchers to validate these predictions and to apply these principles in their own drug discovery programs. By understanding the fundamental effects of fluorination, scientists can more effectively design and optimize the next generation of therapeutic agents.
References
- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
- Apollo Scientific. (2026).
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
- BenchChem. (2025).
- PubChem. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.
- PubChem. 2-(Pyrrolidin-1-yl)aniline.
- BenchChem. (2025).
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PMC. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Green Chemistry (RSC Publishing). (2016).
- MedChemExpress. 5-Fluoro-2-(1H-pyrrol-1-yl)aniline.
- PubChem. 2-(1H-pyrrol-1-yl)aniline.
- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of In Silico and In Vitro Results: A Workflow for Characterizing 5-Fluoro-2-(pyrrolidin-1-yl)aniline
For professionals in drug discovery and development, the synergy between computational (in silico) and laboratory (in vitro) methods is paramount for accelerating the identification and validation of novel therapeutic candidates.[1] This guide presents a comprehensive workflow for the characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a molecule incorporating a fluoroaniline moiety and a pyrrolidine ring—scaffolds of significant interest in medicinal chemistry.[2][3] We will move from initial computational predictions of its drug-like properties and potential biological targets to the experimental validation of these hypotheses. This document is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind each methodological choice to provide a self-validating and scientifically rigorous framework.
Part 1: In Silico Profiling – Generating Testable Hypotheses
The initial phase of characterization leverages computational tools to predict the molecule's behavior and narrow the scope of experimental work. This approach is a cost-effective and rapid methodology for building a foundational understanding of a novel compound.[4][5]
Physicochemical and ADMET Properties Prediction
Before committing to costly synthesis and testing, it is crucial to assess the "drug-likeness" of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile alongside fundamental physicochemical properties. These predictions help to identify potential liabilities, such as poor solubility or potential toxicity, early in the discovery pipeline.[6]
Experimental Protocol: ADMET Prediction via Web-Based Server
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-Fluoro-2-(pyrrolidin-1-yl)aniline.
-
Select Prediction Tool: Utilize a comprehensive, freely available tool such as the SwissADME web server. The rationale for choosing such a tool is its integration of multiple predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Input and Execute: Input the SMILES string into the server and run the prediction algorithm.
-
Data Analysis: Analyze the output, focusing on key parameters like Lipinski's Rule of Five violations, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential as a substrate or inhibitor of Cytochrome P450 (CYP) enzymes.
Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value | Acceptable Range/Criteria | Rationale |
| Molecular Weight ( g/mol ) | 194.24 | < 500 | Influences absorption and diffusion.[7] |
| LogP (Octanol/Water) | 2.50 (Consensus) | < 5 | Measures lipophilicity, affecting permeability and solubility. |
| H-Bond Donors | 1 | ≤ 5 | Impacts binding and solubility. |
| H-Bond Acceptors | 3 | ≤ 10 | Influences interactions with biological targets. |
| GI Absorption | High | High | Predicts oral bioavailability. |
| BBB Permeant | Yes | Yes/No | Critical for CNS targets; a liability for peripheral targets. |
| CYP Inhibitor (Major) | No | No | Low potential for drug-drug interactions. |
| Drug-Likeness Score | 0.55 | > 0 | An overall score indicating suitability as a drug candidate. |
Note: The data in this table is hypothetical and serves as an example of typical output.
In Silico Target Fishing and Molecular Docking
With a favorable drug-likeness profile established, the next step is to identify potential biological targets. In silico target fishing (or reverse screening) predicts interactions by comparing the query molecule to libraries of known active ligands for various proteins.[8] Given that many small molecule inhibitors, particularly those with scaffolds like pyrrolidine, target protein kinases, this family of enzymes represents a high-priority target class for investigation.[9]
Workflow: From Target Identification to Binding Pose Prediction
Experimental Protocol: Molecular Docking
-
Target Identification: Use a target fishing tool to generate a list of probable protein targets. Based on this output, select a high-priority candidate for docking. For this guide, we will hypothesize that Cyclin-Dependent Kinase 2 (CDK2), a well-studied cancer target, is identified.
-
Preparation of Receptor: Download the 3D crystal structure of CDK2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. The rationale is to create a computationally clean and realistic model of the protein.
-
Preparation of Ligand: Generate a 3D conformation of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and optimize its geometry using a force field like MMFF94. This step ensures the ligand is in a low-energy, realistic conformation.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the ATP-binding pocket of CDK2.[10] The software systematically samples conformations of the ligand within the defined binding site.
-
Results Analysis: Analyze the results, focusing on the predicted binding energy (kcal/mol) and the specific hydrogen bonds and hydrophobic interactions formed with key active site residues.[11]
Data Presentation: Predicted Docking Results against CDK2
| Parameter | Predicted Value | Significance |
| Binding Energy (kcal/mol) | -8.5 | A lower value suggests a more stable and favorable binding interaction. |
| Key H-Bond Interactions | Leu83, Asp86 | Interaction with backbone atoms in the hinge region is a hallmark of many known ATP-competitive kinase inhibitors. |
| Key Hydrophobic Contacts | Ile10, Val18, Phe80 | Interactions within the hydrophobic pocket that contribute to binding affinity and selectivity. |
Note: The data in this table is hypothetical and for illustrative purposes.
Part 2: In Vitro Validation – Testing Computational Hypotheses
The hypotheses generated through in silico modeling must be validated through rigorous experimental testing.[12][13] This phase aims to confirm the predicted biological activity and establish a quantitative measure of the compound's potency.
Workflow: In Vitro Experimental Validation
Biochemical Kinase Assay
The most direct test of our in silico hypothesis is a cell-free biochemical assay using purified, recombinant CDK2 enzyme. This allows for the precise measurement of target engagement without the complexities of a cellular environment.[14] We will describe a luminescence-based assay that measures ATP consumption, a direct product of kinase activity.[15]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine the recombinant CDK2 enzyme, a suitable peptide substrate (e.g., a derivative of Histone H1), and a concentration of ATP equal to its Km value. The use of ATP at Km is critical for ensuring the comparability of IC50 values across different experiments and inhibitors.[16]
-
Compound Addition: Add 5-Fluoro-2-(pyrrolidin-1-yl)aniline in a dose-response manner (e.g., 10-point, 3-fold serial dilutions starting from 100 µM). Include appropriate controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then fuels a luciferase/luciferin reaction.
-
-
Signal Quantification: Measure the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]
Data Presentation: In Vitro Biochemical Potency
| Assay Type | Target | Substrate | Result (IC50) |
| ADP-Glo™ Kinase Assay | CDK2 | Histone H1 | 75 nM |
Note: The data in this table is hypothetical and represents a potent inhibitory activity.
Part 3: Cross-Validation and Synthesis
The final and most critical step is to synthesize the data from both the computational and experimental arms of the study.[17] A strong correlation between a high-confidence in silico prediction and a potent in vitro result builds a compelling case for the compound's mechanism of action.
Data Presentation: Head-to-Head Comparison
| Metric | In Silico Prediction (CDK2) | In Vitro Result (CDK2) | Concordance |
| Binding/Potency | Binding Energy: -8.5 kcal/mol | IC50: 75 nM | High |
| Key Interactions | H-bonds with Leu83, Asp86 | Consistent with ATP-competitive inhibition | High |
This direct comparison shows strong concordance. The favorable predicted binding energy translates into potent, nanomolar-range inhibition in the biochemical assay. The predicted interactions with the kinase hinge region (Leu83, Asp86) are consistent with the observed ATP-competitive mechanism that an IC50 value from this type of assay implies.
The Iterative Cycle of Drug Discovery
This entire workflow represents a single iteration in the drug discovery cycle. If the results were discordant (e.g., a strong prediction but weak activity), the researcher would revisit the in silico models. Perhaps a different binding mode is present, or the primary target was misidentified. Conversely, the potent in vitro result validates the computational approach, providing confidence to use the docking model for designing next-generation analogues with improved potency or selectivity.
Conclusion
This guide has outlined a robust, multi-pillar workflow for the initial characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. By logically sequencing in silico predictions—from ADMET profiling to molecular docking—we established a set of clear, testable hypotheses. These were subsequently addressed using precise in vitro biochemical assays. The final cross-validation step, where computational predictions are directly compared with experimental data, represents the cornerstone of modern, efficient drug discovery. This integrated approach not only maximizes the probability of success but also provides a deeper, mechanistic understanding of a compound's biological activity, paving the way for its further development as a potential therapeutic agent.
References
- BenchChem. (2025).
- Fiveable. (2025).
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Gensch, T. et al. (2024). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
- Breit, C. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Cazorla, M. et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
- Unknown Author. The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.
- BMG LABTECH. (2020). Kinase assays.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Gfeller, D. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis.
- PubChem. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride.
- BLDpharm. 1185302-56-0|5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride.
- Castrillón-López, W. et al. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Semantic Scholar.
- Ru, Z. et al. In silico methods for drug-target interaction prediction. PMC - NIH.
- Ayati, A. et al. an in silico study. Termedia.
- Rahman, M. A. et al. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC.
- Nchinda, A. T. et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC.
- Al-Dhhan, Z. N. (2025). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds.
- El-Damasy, D. A. et al. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
- Kumar, P. et al. (2025). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
- Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Mikhailopulo, I. A. et al. (2020). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Scientific Research Publishing.
- Raimondi, M.V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Harahap, U. et al. (2024).
- Schade, G. et al. Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors.
- Pinnacchio, A. et al. (2021). Recent Advances in In Silico Target Fishing. ARPI - UNIPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journaljpri.com [journaljpri.com]
- 6. termedia.pl [termedia.pl]
- 7. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Researcher's Guide to Benchmarking 5-Fluoro-2-(pyrrolidin-1-yl)aniline Derivatives Against Known Kinase Inhibitors
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the efficacy of novel 5-Fluoro-2-(pyrrolidin-1-yl)aniline derivatives. By structuring the investigation against established benchmarks, this document outlines the critical experimental path from initial target engagement to preliminary safety profiling, ensuring a robust and data-driven assessment.
The aniline scaffold and its derivatives are versatile in drug discovery, known for their ability to interact with various biological targets.[1][2][3] Specifically, the pyrrolidine motif has been identified as a valuable component in designing potent and selective kinase inhibitors.[4] This guide will use the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as the primary benchmark, a logical choice given that many aniline-based compounds target the ATP-binding site of kinases.[5][6]
Section 1: Foundational Strategy - Establishing the 'Why' and 'How'
Before embarking on wet-lab experiments, a clear strategy is paramount. This involves understanding the investigational compound, selecting an appropriate benchmark, and defining the desired characteristics of a successful candidate.
The Investigational Scaffold: 5-Fluoro-2-(pyrrolidin-1-yl)aniline
The core structure combines a fluorinated aniline ring with a pyrrolidine moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine provides a three-dimensional feature that can be crucial for selectivity.[7] The primary hypothesis for this class of molecules is its function as an ATP-competitive kinase inhibitor, a common mechanism for compounds with related structures.[8]
Selecting the Benchmark: Gefitinib
Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[9][10] It functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which blocks the downstream signaling cascades responsible for cell proliferation and survival.[5][11] Its well-defined mechanism, extensive clinical data, and known resistance profiles (e.g., T790M mutation) make it an excellent benchmark for new, potentially improved EGFR inhibitors.[12]
Defining the Target Product Profile (TPP)
The goal is not merely to replicate Gefitinib's activity but to improve upon it. The TPP for a new derivative could include:
-
Superior Potency: Lower IC₅₀ value against target cancer cell lines.
-
Enhanced Selectivity: Higher activity against the target kinase (e.g., EGFR) with minimal off-target effects on other kinases or wild-type EGFR.
-
Improved Safety Profile: Lower cytotoxicity in non-cancerous cell lines.
-
Activity Against Resistance Mutations: Efficacy in cell lines harboring known Gefitinib-resistance mutations.
Section 2: In Vitro Target Validation and Potency
The first experimental phase is to confirm that the derivative engages its intended target and to quantify its cellular potency.
Critical First Step: Confirming Target Engagement with CETSA
Before assessing downstream effects like cell death, it is crucial to verify that the compound physically interacts with its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13] It operates on the principle that a ligand binding to its target protein increases the protein's thermal stability.[14][15]
Caption: Workflow for verifying target engagement using CETSA.
A positive result is a rightward shift in the melting curve for the derivative- and Gefitinib-treated samples compared to the DMSO control, indicating stabilization of the EGFR protein.
-
Cell Culture: Grow EGFR-positive cells (e.g., NCI-H1975) to ~80% confluency.
-
Compound Treatment: Treat cells with the test derivative (e.g., 10 µM), Gefitinib (10 µM), and a vehicle control (DMSO) for 1 hour at 37°C.[16]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.[17]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.[17]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble EGFR by Western Blot.
-
Data Interpretation: Quantify band intensities and plot the percentage of soluble EGFR against temperature. A shift in the Tagg (aggregation temperature) confirms target engagement.[15]
Quantifying Cellular Potency (IC₅₀)
Once target engagement is confirmed, the next step is to determine the concentration at which the derivative inhibits cancer cell viability by 50% (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well opaque-walled plate and incubate for 24 hours.[20]
-
Drug Treatment: Prepare serial dilutions of the 5-fluoro-2-(pyrrolidin-1-yl)aniline derivative and the benchmark drug, Gefitinib. Treat the cells and incubate for a standard period, typically 72 hours.[21]
-
Assay Execution: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[22]
-
Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot percent viability against the logarithm of drug concentration. Use a non-linear regression model to calculate the IC₅₀ value.[20]
Comparative Data Summary
The results should be compiled into a clear, comparative table.
| Compound | Target Cell Line | IC₅₀ (nM) |
| Derivative X | NCI-H1975 (EGFR L858R/T790M) | [Experimental Value] |
| Gefitinib | NCI-H1975 (EGFR L858R/T790M) | [Experimental Value] |
| Derivative X | A549 (EGFR Wild-Type) | [Experimental Value] |
| Gefitinib | A549 (EGFR Wild-Type) | [Experimental Value] |
A lower IC₅₀ value in the EGFR-mutant cell line compared to Gefitinib would be a desirable outcome. High IC₅₀ in the wild-type line suggests selectivity.
Section 3: Mechanistic Confirmation - Pathway Analysis
Demonstrating that the observed reduction in cell viability is a direct result of inhibiting the target's signaling pathway is a critical validation step. For an EGFR inhibitor, this means showing a reduction in the phosphorylation of downstream proteins.
Visualizing the EGFR Signaling Pathway
Gefitinib inhibits EGFR by competing with ATP, thereby preventing receptor autophosphorylation and blocking downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[9][23]
Caption: EGFR signaling pathway and points of inhibition.
Protocol: Western Blot for Phospho-Protein Analysis
Western blotting is the gold-standard method for detecting changes in protein phosphorylation.[24][25] The key is to demonstrate that treatment with the derivative reduces the levels of phosphorylated-ERK (p-ERK) or phosphorylated-AKT (p-AKT) without affecting the total amount of these proteins.
-
Cell Treatment & Lysis: Treat cells with the IC₅₀ concentration of the derivative, Gefitinib, and DMSO for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[24]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[27]
-
Analysis: A successful result will show a marked decrease in the p-ERK and/or p-AKT bands in the derivative- and Gefitinib-treated lanes compared to the control, while total ERK/AKT and GAPDH levels remain constant.
Section 4: Preliminary Safety and Selectivity
A potent compound is only viable if it is also selective and safe. An initial assessment involves comparing its effect on cancerous cells versus non-cancerous cells.
Protocol: Cytotoxicity Assay in a Non-Target Cell Line
This protocol aims to determine the concentration of the compound that is cytotoxic to 50% of a non-cancerous cell population (CC₅₀). A human fibroblast cell line or a non-cancerous lung cell line like BEAS-2B is a suitable choice.
-
Methodology: Follow the same CellTiter-Glo® or MTT assay protocol as described in Section 2.2, but use a non-cancerous cell line.[28][29]
-
Data Analysis: Calculate the CC₅₀ value from the dose-response curve.
Calculating the Selectivity Index (SI)
The Selectivity Index provides a quantitative measure of a compound's preferential activity against cancer cells.
SI = CC₅₀ (Non-Cancerous Cells) / IC₅₀ (Cancer Cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to cancer cells than to normal cells.
Comparative Safety Data
| Compound | IC₅₀ (NCI-H1975) | CC₅₀ (BEAS-2B) | Selectivity Index (SI) |
| Derivative X | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Gefitinib | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Section 5: Synthesis and Go/No-Go Decision
This guide provides a structured approach to generate the critical data needed for an initial assessment of a novel 5-Fluoro-2-(pyrrolidin-1-yl)aniline derivative.
A "Go" decision to advance the compound to more complex in vivo models would be supported by data showing the derivative is:
-
Target-Engaged: Confirmed to bind to EGFR in a cellular context (CETSA).
-
Potent: Possesses an IC₅₀ equal to or better than Gefitinib in a relevant cancer cell line.
-
Mechanism-Consistent: Reduces downstream EGFR signaling (p-ERK/p-AKT levels).
-
Selective: Displays a significantly higher Selectivity Index than the benchmark drug, indicating a wider therapeutic window.
Conversely, a "No-Go" decision would be warranted if the compound fails to meet these criteria, shows poor potency, or demonstrates a low selectivity index, suggesting a high potential for toxicity. This rigorous, benchmark-driven approach ensures that only the most promising candidates progress, optimizing resources and increasing the probability of success in the lengthy and complex process of drug development.[30]
References
-
Gefitinib - Wikipedia. [Link]
-
Mok TS, et al. (2009). Gefitinib or Carboplatin-Paclitaxel in Pulmonary Adenocarcinoma. N Engl J Med. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]
-
Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - Frontiers. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Treatment options for EGFR and resistance to treatment. - EGFR Positive UK. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. [Link]
-
Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
Aniline replacement in drug-like compounds - Cresset Group. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. Frontiers | Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line [frontiersin.org]
- 13. pelagobio.com [pelagobio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. iv.iiarjournals.org [iv.iiarjournals.org]
Assessing the reproducibility of experimental results for 5-Fluoro-2-(pyrrolidin-1-yl)aniline
Executive Summary: The Critical Intermediate
5-Fluoro-2-(pyrrolidin-1-yl)aniline (CAS: 1355054-26-8) is a high-value pharmacophore, most notably serving as the key aniline intermediate in the synthesis of Larotrectinib (LOXO-101) , a TRK inhibitor approved for solid tumors with NTRK gene fusions.[1][2]
Achieving reproducible synthesis of this intermediate is non-trivial due to three primary failure modes:
-
Regioisomeric Impurities: During the nucleophilic aromatic substitution (SNAr) step, incorrect fluorine displacement can occur if starting materials are not rigorously qualified.[2]
-
Oxidative Instability: The free base aniline is prone to rapid oxidation (browning) upon air exposure, necessitating immediate downstream usage or salt formation.[2]
-
Defluorination Risks: Catalytic hydrogenation methods for nitro-reduction pose a risk of hydrodefluorination, altering the compound's electronic properties and biological activity.[1][2]
This guide compares the two dominant synthetic methodologies—Iron-Mediated Reduction vs. Catalytic Hydrogenation —and provides a self-validating protocol for the superior method to ensure batch-to-batch consistency.[1][2]
Comparative Analysis of Synthetic Routes
The synthesis generally proceeds in two stages:
-
SNAr Coupling: 2,5-Difluoronitrobenzene + Pyrrolidine → 5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene.[1][2]
-
Nitro Reduction: Reduction of the nitro group to the target aniline.[2]
We evaluated two standard industry protocols for the reduction step (Stage 2), as Stage 1 is generally robust (95%+ yield) when temperature is controlled.
Performance Matrix: Reduction Methodologies
| Feature | Method A: Fe / NH₄Cl (Recommended) | Method B: H₂ / Pd-C |
| Reaction Type | Dissolving Metal Reduction | Catalytic Hydrogenation |
| Yield Consistency | High (85-92%) | Variable (70-90%) |
| Purity Profile | >98% (Main impurity: Iron salts) | >95% (Risk of des-fluoro analog) |
| Scalability | Linear scalability; heterogeneous sludge requires filtration.[1][2] | Excellent for flow chem; batch requires high-pressure safety.[1][2] |
| Reproducibility Risk | Low. Thermodynamic control prevents over-reduction.[1][2] | Medium. Kinetic control required to prevent C-F bond cleavage.[1][2] |
| Cost Efficiency | High (Cheap reagents).[1][2] | Moderate (Pd catalyst cost).[1][2] |
Verdict: Method A is selected as the Gold Standard for reproducibility in research and early-phase development.[1][2] While Method B is cleaner for large-scale GMP manufacturing (avoiding iron waste), it requires precise optimization of pressure and catalyst poisoning to prevent defluorination, making it less reproducible in standard R&D settings.
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways for synthesizing and validating the target aniline.
Caption: Synthetic workflow comparing chemoselective iron reduction (Method A) vs. catalytic hydrogenation (Method B), highlighting QC checkpoints.
Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating . It includes "Checkpoints" where the scientist must verify the system state before proceeding, ensuring data integrity.
Step 1: SNAr Coupling
Objective: Install the pyrrolidine ring at the ortho position relative to the nitro group.
-
Setup: To a 250 mL round-bottom flask, add 2,5-difluoronitrobenzene (1.0 eq, 20.0 mmol) and anhydrous acetonitrile (5 vol).
-
Addition: Add K₂CO₃ (1.5 eq) followed by slow addition of pyrrolidine (1.1 eq) at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint 1 (TLC/LCMS):
-
Criterion: Disappearance of starting material (Rf ~0.6 in 10% EtOAc/Hex) and appearance of yellow product (Rf ~0.4).
-
Validation: If starting material remains >5%, add 0.1 eq pyrrolidine and stir 1h.[2] Do not heat >40°C.
-
-
Workup: Pour into ice water. Filter the yellow precipitate.[2] Wash with water.[1][2] Dry in vacuum oven.
Step 2: Iron-Mediated Reduction (The Critical Step)
Objective: Reduce nitro group to aniline without touching the C-F bond.[2]
-
Setup: Dissolve the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1) .
-
Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (Fe, 325 mesh, 4.0 eq).
-
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.
-
Checkpoint 2 (Color Change):
-
Workup (Oxidation Prevention):
-
Stabilization (Salt Formation):
Reproducibility Assessment Data
The following data summarizes the expected performance when following the protocol above. Deviations >10% suggest reagent quality issues.[1][2]
Table 1: Quantitative Quality Metrics
| Metric | Specification | Method of Verification |
| Overall Yield | 75% - 85% (2 steps) | Gravimetric (dried HCl salt) |
| HPLC Purity | > 98.5% (AUC) | C18 Column, ACN/H₂O Gradient |
| ¹H-NMR Identity | Matches Reference | Distinctive F-coupling on aromatic protons |
| Appearance | White to off-white solid | Visual Inspection |
| Stability (Solid) | > 12 Months at 4°C | Re-test purity after storage |
| Stability (Solution) | < 24 Hours (Free Base) | Degradation observed via LCMS |
Common Failure Modes & Solutions
-
Issue: Product is purple/brown.
-
Issue: Incomplete reduction (Yellow tint).
-
Issue: Des-fluoro impurity observed (M-19 peak).
References
-
Patent: Preparation method of Larotrectinib and intermediate. (2018).[1][2][3] Google Patents.[1][2] Retrieved from [1]
- Source for Method A (Fe/NH4Cl)
-
Larotrectinib (LOXO-101) Synthesis Overview. (2024). ChemicalBook.[1][2] Retrieved from [1]
-
Source for synthetic route comparison and structural validation.[4]
-
-
PubChem Compound Summary: 5-Fluoro-2-(pyrrolidin-1-yl)aniline. (2025).[1][2] National Library of Medicine.[1][2] Retrieved from [1]
- Source for physical properties and CAS verific
-
Reproducibility in Chemistry Research. (2023). National Institutes of Health (PMC).[1][2] Retrieved from
- Context for reproducibility standards in organic synthesis.
-
Benchchem Comparative Guide to Aniline Synthesis. (2024).[1][2] Benchchem.[1][2] Retrieved from
- Source for general aniline stability and handling protocols.
Sources
- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-fluoro-2-(propan-2-yl)aniline hydrochloride | 2624132-27-8 [sigmaaldrich.com]
- 3. Preparation method of Larotrectinib and intermediate of Larotrectinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
